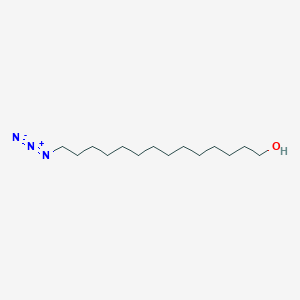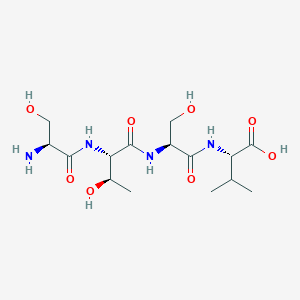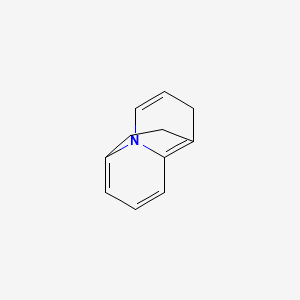![molecular formula C8H13NO3 B12520851 (3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one CAS No. 804531-67-7](/img/structure/B12520851.png)
(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one is an organic compound characterized by a cyclohexane ring substituted with a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one typically involves the nitration of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with nitroethane in the presence of a base, such as sodium ethoxide, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate nitroalkene, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrocyclohexanone derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of aminoethylcyclohexanone.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrocyclohexanone derivatives.
Reduction: Aminoethylcyclohexanone.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-1-chloro-3-ethylcyclopentane: A structurally similar compound with a chloroethyl group instead of a nitroethyl group.
1,2-dibromocyclopentane: Another cycloalkane derivative with different substituents.
Uniqueness
(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclohexanone derivatives and makes it a valuable compound for various applications.
Properties
CAS No. |
804531-67-7 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C8H13NO3/c1-6(9(11)12)7-3-2-4-8(10)5-7/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
UNJFNXOQUDPIMG-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCC(=O)C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C1CCCC(=O)C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

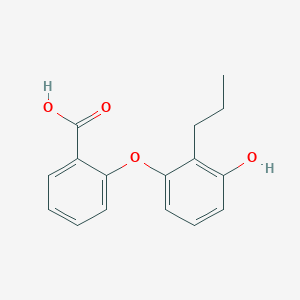
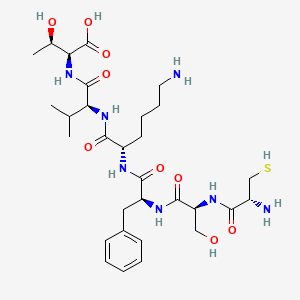
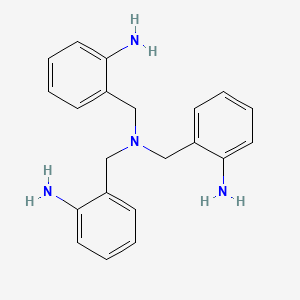
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)

![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

